N1-(4-fluorophenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
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Overview
Description
N’-(4-FLUOROPHENYL)-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold in drug design and development.
Preparation Methods
The synthesis of N’-(4-FLUOROPHENYL)-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE involves multiple steps. One common method includes the reaction of 4-fluorophenylthiourea with 2-fluorophenacyl bromide under reflux conditions in ethanol . This reaction forms the triazolothiadiazine core, which is then further reacted with ethylenediamine to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to increase yield and purity.
Chemical Reactions Analysis
N’-(4-FLUOROPHENYL)-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form various heterocyclic structures.
Scientific Research Applications
N’-(4-FLUOROPHENYL)-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules and heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(4-FLUOROPHENYL)-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE involves its interaction with various molecular targets and pathways. The triazolothiadiazine core can interact with enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it can inhibit carbonic anhydrase, cholinesterase, and other enzymes, resulting in antimicrobial, anticancer, and anti-inflammatory effects .
Comparison with Similar Compounds
Similar compounds to N’-(4-FLUOROPHENYL)-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE include other triazolothiadiazine derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones: These compounds also possess antimicrobial and anticancer properties and are used in similar research applications.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar thiazole ring and exhibits antibacterial activity.
The uniqueness of N’-(4-FLUOROPHENYL)-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE lies in its specific combination of triazole and thiadiazine rings, which confer a distinct set of pharmacological properties and potential therapeutic applications.
Properties
Molecular Formula |
C20H15F2N5O2S |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
N'-(4-fluorophenyl)-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
InChI |
InChI=1S/C20H15F2N5O2S/c21-12-5-7-13(8-6-12)24-19(29)18(28)23-10-9-14-11-30-20-25-17(26-27(14)20)15-3-1-2-4-16(15)22/h1-8,11H,9-10H2,(H,23,28)(H,24,29) |
InChI Key |
PCAXTRLKBHQCGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)F)F |
Origin of Product |
United States |
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